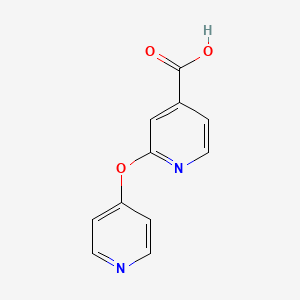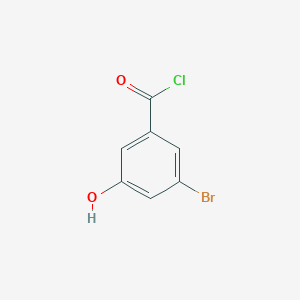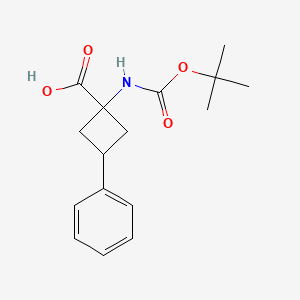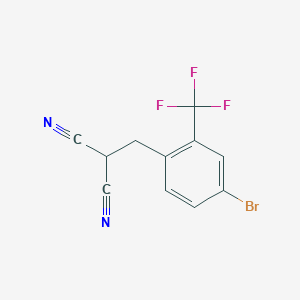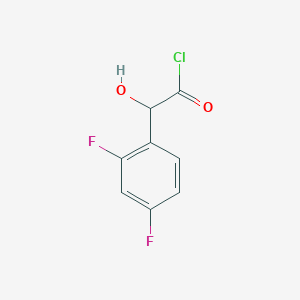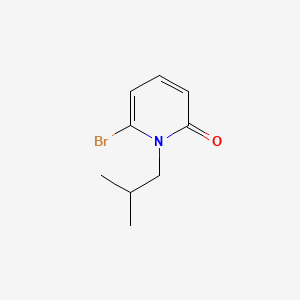
6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one
Overview
Description
“6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one” is a chemical compound with the molecular formula C12H12BrNO2 . It belongs to the class of organic compounds known as cycloalkanes . Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Derivatives : 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, which include 6-Bromo-1-(2-methylpropyl)-1,2-dihydropyridin-2-one, have been synthesized for the development of thieno- and furo[3,4-b]-pyridin-2(1H)-ones and new amino derivatives in the pyridin-2(1H)-one series (Kalme et al., 2004).
Cycloaddition Reactions : This compound is also used in practical synthesis approaches for 3-bromo-5,6-dihydropyridin-2-ones, which facilitates further chemical transformations such as aziridination or bromine displacement with an amine (Cardillo et al., 2004).
Structural Elucidation and Nucleophilic Reactions : The structure of bromomethyl 1,4-dihydropyridine derivatives has been confirmed by NMR spectroscopy, and their reactions with various nucleophiles have been studied (Alker & Swanson, 1990).
Applications in Synthesis of Other Compounds
Intermediates in Synthesis of Lipid-like Compounds : this compound is used as an intermediate for the synthesis of various lipid-like compounds based on the 1,4-dihydropyridine cycle (Rucins et al., 2020).
Preparation of Regioselectively Substituted Dihydropyridines : This compound serves as a starting material for the regioselective preparation of 2-substituted 1,2-dihydropyridines, which has implications in various synthetic chemistry applications (Shono et al., 1987).
Functionalized Indenopyridin-2-ones Synthesis : It is involved in the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones, which indicates its role in complex organic syntheses (Sośnicki et al., 2022).
Photocycloaddition Products : This compound has been used in the preparation of 1,5-dihydropyridin-2-ones, which are important for intramolecular photocycloaddition reactions, demonstrating its utility in photochemical studies (Albrecht et al., 2008).
properties
IUPAC Name |
6-bromo-1-(2-methylpropyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7(2)6-11-8(10)4-3-5-9(11)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUVMXNPZCGVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1411713.png)


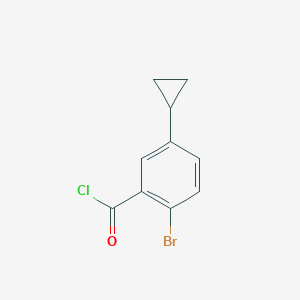
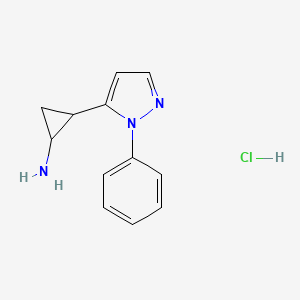
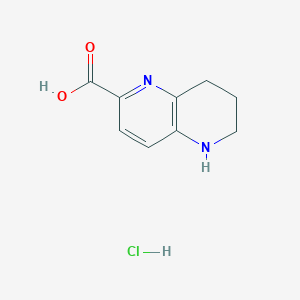
![2-(2H-Tetrazol-2-yl)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1411724.png)
